3-Amino-2-(p-tolyl)quinazolin-4(3H)-one
Description
Overview of Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation is due to its ability to bind to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities. nih.govresearchgate.net Quinazolinone derivatives have been extensively studied and are known to exhibit activities including anticancer, anticonvulsant, anti-inflammatory, antibacterial, antifungal, antiviral, and antihypertensive properties. nih.govmdpi.comijnrd.org
The versatility of the quinazolinone ring system allows for structural modifications and functionalization at various positions, which significantly influences its biological activity. researchgate.netbohrium.com This flexibility, combined with its relative ease of synthesis, makes the quinazolinone scaffold an attractive framework for the development of new therapeutic agents. bohrium.comnih.gov Several commercially available drugs, such as Gefitinib, an anticancer agent, are based on this core structure, underscoring its therapeutic potential. wikipedia.org The sustained interest in this scaffold is driven by the continuous discovery of new biological activities and the potential to develop novel drugs for various diseases. mdpi.combohrium.com
Table 1: Selected Biological Activities of the Quinazolinone Scaffold
| Biological Activity | Reference |
|---|---|
| Anticancer / Antitumor | nih.govnih.govacs.org |
| Anti-inflammatory | nih.govwisdomlib.org |
| Anticonvulsant | nih.govresearchcommons.org |
| Antimicrobial / Antibacterial | nih.govchemmethod.com |
| Antifungal | mdpi.comijnrd.org |
| Antiviral | nih.govmdpi.com |
| Anti-tubercular | nih.govmdpi.com |
Historical Context of Quinazolinone Research
The history of quinazoline (B50416) chemistry dates back to the late 19th century. The parent compound, quinazoline, was first named by Widdege in 1887. nih.govresearchgate.net The first synthesis of a quinazoline derivative was reported by August Bischler and Lang in 1895. mdpi.comwikipedia.org One of the earliest and most fundamental synthesis methods for 4(3H)-quinazolinones is the Niementowski synthesis, which involves the condensation of anthranilic acid with amides. nih.govmdpi.com Another early method, the Griess synthesis, reported in 1869, used anthranilic acid and cyanogen (B1215507) to produce a quinazolinone derivative. wisdomlib.orgmdpi.comresearchgate.net
Over the decades, research has evolved from basic synthesis and characterization to extensive exploration of the pharmacological potential of quinazolinone derivatives. nih.gov The discovery of the sedative-hypnotic properties of methaqualone in the mid-20th century brought significant attention to this class of compounds. bohrium.com Since then, continuous research efforts have led to the development of numerous synthetic methodologies, including modern techniques like microwave-assisted synthesis, which offer advantages such as reduced reaction times and improved yields. mdpi.comuin-malang.ac.id The first naturally occurring quinazoline alkaloid to be identified was Vasicine, isolated from the plant Adhatoda vasica. mdpi.com Today, over 200 alkaloids containing the quinazoline or quinoline (B57606) structure have been identified from natural sources. wikipedia.org
General Importance of Substituted Quinazolinones in Heterocyclic Chemistry
Substituted quinazolinones are of paramount importance in heterocyclic chemistry due to the profound impact that different substituents have on their physicochemical properties and biological activities. nih.govbohrium.com Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinazolinone ring are critical determinants of their pharmacological effects. nih.govbohrium.com
Key positions for substitution include:
Position 2: Substituents at this position significantly influence the compound's activity. For instance, the introduction of aryl or alkyl groups can lead to potent anticancer or anticonvulsant properties. nih.gov
Position 3: This position is crucial for derivatization. The addition of various heterocyclic moieties or substituted aryl groups at position 3 has been shown to enhance or modulate biological activity. nih.govresearchgate.net The presence of an amino group at this position provides a reactive handle for synthesizing a wide array of derivatives, such as Schiff bases. researchcommons.orgresearchgate.net
Positions 6 and 8: Modifications on the benzene ring portion of the scaffold, such as the introduction of halogen or nitro groups, are also significant for tuning the biological profile of the compounds. nih.gov
The ability to systematically alter these substituents allows chemists to create large libraries of compounds for high-throughput screening, facilitating the discovery of new lead molecules in drug discovery programs. chemmethod.combohrium.com
Rationale for Investigating 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one and its Derivatives
The investigation of the specific compound This compound is driven by a systematic approach to drug design and the exploration of structure-activity relationships (SAR). The rationale for focusing on this particular structure is multi-faceted:
The 2-Aryl Substituent: The presence of an aryl group at position 2 is a common feature in many biologically active quinazolinones. nih.gov The p-tolyl group (a phenyl ring with a methyl group at the para position) is a strategic choice. It allows researchers to study the electronic and steric effects of a simple, electron-donating group compared to an unsubstituted phenyl ring or other substituted aryl groups (e.g., chlorophenyl). uin-malang.ac.id This helps in fine-tuning the molecule's interaction with biological targets.
The 3-Amino Group: The amino group at position 3 is a key functional group. It is known to be a pharmacophore in its own right and can participate in hydrogen bonding, which is often crucial for receptor binding. nih.gov More importantly, it serves as a versatile synthetic handle for creating a diverse library of derivatives, such as amides and Schiff bases, by reacting it with various aldehydes, ketones, or acylating agents. mdpi.comresearchgate.net This allows for extensive exploration of the chemical space around the core scaffold.
Scope and Objectives of Academic Research on the Compound
Academic research on This compound and its derivatives typically encompasses a range of objectives aimed at fully characterizing the compound and exploring its potential applications.
Table 2: Typical Research Objectives for Novel Quinazolinone Derivatives
| Objective | Description |
|---|---|
| Synthesis and Optimization | To develop efficient and environmentally friendly synthetic routes (e.g., conventional vs. microwave-assisted) and to optimize reaction conditions to achieve high yields and purity. uin-malang.ac.id |
| Structural Characterization | To confirm the chemical structure and purity of the synthesized compounds using modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govresearchgate.net |
| Crystallographic Analysis | To determine the precise three-dimensional molecular structure through single-crystal X-ray diffraction, providing insights into bond angles, planarity, and intermolecular interactions like hydrogen bonding and π–π stacking. nih.govnih.gov |
| Derivative Synthesis | To synthesize a library of new molecules by chemically modifying the 3-amino group to produce amides, Schiff bases, and other analogues for extensive SAR studies. mdpi.comresearchgate.net |
| Biological Screening | To evaluate the parent compound and its derivatives for a broad range of pharmacological activities, such as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects, using various in vitro and in vivo assays. researchcommons.orgnih.gov |
| Computational Studies | To perform molecular docking and molecular dynamics simulations to predict and understand the binding interactions of the compounds with specific biological targets (e.g., enzymes like kinases or receptors), helping to elucidate the mechanism of action. mdpi.comnih.gov |
Through these integrated synthetic, analytical, and biological studies, researchers aim to establish a clear structure-activity relationship for this class of compounds, potentially identifying new lead candidates for further development in medicinal chemistry. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-13-5-3-2-4-12(13)15(19)18(14)16/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFIOECZTXVOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322166 | |
| Record name | 3-amino-2-(4-methylphenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63002-95-9 | |
| Record name | 3-amino-2-(4-methylphenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 2 P Tolyl Quinazolin 4 3h One and Its Core Analogues
Conventional Synthetic Routes to 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one
Traditional methods for synthesizing the quinazolinone core remain fundamental in many laboratories. These routes typically involve cyclization reactions, which can be part of a larger, multi-step strategy.
Cyclization is the key step in forming the bicyclic quinazolinone structure. A common precursor for this reaction is an N-acylated anthranilamide derivative. For instance, the reaction of 2-(p-toluamido)benzohydrazide, derived from anthranilic acid, can undergo intramolecular cyclization to yield the desired this compound. This process often requires heat or acid/base catalysis to facilitate the ring closure and dehydration.
Another powerful method is the aza-Wittig reaction, which can be used to construct the quinazoline (B50416) ring. frontiersin.org This reaction involves the interaction of an iminophosphorane with an isocyanate or another suitable carbonyl-containing component to form the heterocyclic system. Furthermore, intramolecular cyclization of guanidine (B92328) derivatives has been employed to access the quinazoline scaffold. nih.gov Bioactive tricyclic quinazolines have been synthesized through the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones, demonstrating the versatility of cyclization in creating complex derivatives. nih.gov
The most prevalent multi-step synthesis for 3-amino-2-substituted-quinazolin-4(3H)-ones begins with anthranilic acid. nih.govrjptonline.org A typical sequence is as follows:
N-Acylation: Anthranilic acid is first acylated with an appropriate acyl chloride, in this case, p-toluoyl chloride. This reaction forms N-(p-toluoyl)anthranilic acid.
Benzoxazinone (B8607429) Formation: The resulting N-acylated anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, to yield the corresponding 2-(p-tolyl)-3,1-benzoxazin-4-one intermediate. rjptonline.orgnih.gov
Amination and Ring Transformation: The benzoxazinone is a crucial intermediate. Its reaction with hydrazine (B178648) hydrate (B1144303) leads to the opening of the oxazinone ring, followed by an intramolecular cyclization and dehydration to furnish the final product, this compound. nih.govuin-malang.ac.id
This multi-step approach is highly adaptable for creating a library of diverse quinazolinone derivatives by simply varying the acyl chloride and the nucleophile used in the final step. For example, using 2-chlorobenzoyl chloride and hydrazine hydrate yields 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id
Table 1: Conventional Multi-step Synthesis of 3-Amino-2-arylquinazolin-4(3H)-ones
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reference |
|---|---|---|---|---|---|
| Anthranilic Acid | p-Toluoyl chloride | 2-(p-Tolyl)-3,1-benzoxazin-4-one | Hydrazine hydrate | This compound | rjptonline.org |
| Anthranilic Acid | 2-Chlorobenzoyl chloride | 2-(2-Chlorophenyl)-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | uin-malang.ac.id |
| Anthranilic Acid | Benzoyl chloride | 2-Phenyl-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-phenylquinazolin-4(3H)-one | eurekaselect.comresearchgate.net |
| Methyl Anthranilate | Propionic anhydride | N/A | Hydrazine monohydrate | 3-Amino-2-ethylquinazolin-4(3H)-one | researchgate.net |
Green Chemistry Approaches and Optimized Synthesis for this compound
In line with the principles of green chemistry, efforts have been made to develop more efficient and environmentally benign synthetic methods. These include the use of microwave irradiation and performing reactions under solvent-free conditions.
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The synthesis of 3-amino-2-arylquinazolin-4(3H)-ones has been significantly improved using this technology.
For example, the reaction of 2-(p-toluamido)benzoyl chloride with hydrazine in a solvent like DMF under microwave irradiation can produce this compound in minutes, whereas conventional heating might take several hours. eurekaselect.com A study on the synthesis of the analogous 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one demonstrated a dramatic reduction in reaction time from 10 hours with conventional reflux to just 5 minutes using an 800 W microwave, with the yield improving from 79% to 87%. uin-malang.ac.id Similarly, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one was achieved in 4 minutes at 135 °C with an 81% yield using microwave irradiation. eurekaselect.comresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional Heating (Reflux) | 10 hours | 79% | uin-malang.ac.id |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave Irradiation (800 W) | 5 minutes | 87% | uin-malang.ac.id |
| 3-Amino-2-phenylquinazolin-4(3H)-one | Microwave Irradiation (800 W) | 4 minutes | 81% | eurekaselect.comresearchgate.net |
| 3-Amino-2-methyl-quinazolin-4(3H)-ones | Microwave Irradiation (250 W) | 20-33 minutes | 31-85% | mdpi.com |
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-phase, synthesis often involves grinding the reactants together, sometimes with a catalyst, and heating. One-pot syntheses of quinazolin-4(3H)-ones have been successfully carried out by reacting anthranilic acid with various amides on a solid support like montmorillonite (B579905) K-10 clay under solvent-free conditions. cdnsciencepub.comcdnsciencepub.com
Another approach involves the multicomponent reaction of isatoic anhydride, an amine, and an orthoester under solvent-free conditions, either with classical heating or microwave irradiation, to produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org These methods reduce waste and the environmental impact associated with solvent use and purification.
Catalyst-Mediated Synthesis of this compound Scaffolds
The use of catalysts can enhance the efficiency, selectivity, and sustainability of quinazolinone synthesis. Various catalytic systems have been developed for this purpose.
Clay Catalysts: Acidic clays (B1170129) like montmorillonite K-10 have proven effective in catalyzing the synthesis of quinazolin-4(3H)-ones from anthranilic acid and amides under solvent-free conditions, offering good yields and shorter reaction times. cdnsciencepub.comcdnsciencepub.com
Iodine Catalysis: Molecular iodine has been used as a metal-free catalyst for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to form 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org
Metal Catalysts:
Copper: Copper(I) and Copper(II) catalysts have been employed in various domino reactions to construct the quinazolinone ring system from readily available starting materials. organic-chemistry.org
Palladium: Palladium-catalyzed cascade reactions, such as the reaction of 2-aminobenzonitriles with orthoesters and boronic acids, provide an efficient route to 4-arylquinazolines. organic-chemistry.org A heterogeneous palladium-on-polystyrene catalyst has been used for the tandem addition and intramolecular aminocarbonylative cyclization of 2-iodophenylcarbodiimides to synthesize 2-amino-3-arylquinazolin-4(3H)-ones. researchgate.net
Peptide Catalysis: In a novel approach, a peptide has been shown to catalyze the atroposelective bromination of 3-arylquinazolin-4(3H)-ones, highlighting the potential for catalyst-controlled stereoselectivity in this class of compounds. acs.org
These catalytic methods often provide milder reaction conditions, greater functional group tolerance, and improved atom economy compared to stoichiometric reactions.
Metal-Catalyzed Reactions
Metal-catalyzed reactions offer efficient and often milder conditions for the synthesis of quinazolinone derivatives. Various transition metals, including copper, manganese, and palladium, have been employed to facilitate the key bond-forming steps.
Copper catalysts are widely used in the synthesis of quinazolinones. For instance, copper(I) oxide nanoparticles have been utilized in the aerobic oxidative coupling of N-arylamidines with aromatic alcohols or aldehydes to yield quinazoline derivatives. nih.gov Another approach involves a copper-catalyzed three-component oxidative amination of ortho-carbonyl anilines, with ammonium (B1175870) acetate (B1210297) as the nitrogen source and dimethyl sulfoxide (B87167) (DMSO) as the carbon source, under an oxygen atmosphere. nih.gov This method has been shown to be effective for a range of substituted ortho-carbonyl anilines, producing quinazolinones in moderate to excellent yields (33–95%). nih.gov Furthermore, a copper-catalyzed one-pot tandem strategy for the synthesis of 4-aminoquinazolines has been developed from 2-iodobenzimidamides, aldehydes, and sodium azide, with yields ranging from 50–90%. nih.gov A novel copper-catalyzed synthesis of 3-alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one derivatives has been reported with high yields of 77-86%. nih.gov
Manganese-catalyzed reactions have also emerged as a valuable tool. A manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzylalcohol with primary amides has been developed to produce 2-substituted quinazolines in yields of 58–81%. nih.gov
Palladium catalysis is another cornerstone in the synthesis of complex organic molecules, including quinazolinones. A palladium-catalyzed tandem addition and intramolecular aminocarbonylative cyclization of 2-iodophenylcarbodiimides with amines has been demonstrated for the synthesis of 2-(alkylamino/amino)-3-arylquinazolin-4(3H)-ones. researchgate.net
The following table summarizes representative metal-catalyzed reactions for the synthesis of quinazolinone analogues.
| Catalyst | Starting Materials | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| CuO nanoparticles | N-arylamidines, Aromatic aldehydes | Quinazolines | Good to excellent | nih.gov |
| CuCl | ortho-carbonyl anilines, NH4OAc, DMSO | Quinazolines | 33-95 | nih.gov |
| CuBr | 2-iodobenzimidamides, Aldehydes, NaN3 | 4-Aminoquinazolines | 50-90 | nih.gov |
| Mn(I) pincer complex | 2-aminobenzylalcohol, Primary amides | 2-Substituted quinazolines | 58-81 | nih.gov |
| Pd@PS nanoparticles | 2-iodophenylcarbodiimides, Amines | 2-(Alkylamino/amino)-3-arylquinazolin-4(3H)-ones | Not specified | researchgate.net |
| Cu@Py-Oxa@SPION | Isatoic anhydride, Amines, CS2, Alkyl halides, Substituted alkynes | 3-alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one derivatives | 77-86 | nih.gov |
Organic Catalysis in Quinazolinone Formation
Organic catalysis, which utilizes small organic molecules as catalysts, presents a complementary and often more environmentally benign approach to traditional metal-catalyzed reactions. These methods can avoid issues of metal contamination in the final products.
A common strategy for synthesizing 3-amino-2-arylquinazolin-4(3H)-ones involves the cyclization of an intermediate derived from anthranilic acid or its derivatives. For example, the reaction of anthranilic acid with an appropriate acyl chloride (e.g., p-toluoyl chloride) would yield a 2-acylamino-benzoic acid, which can then be cyclized. A key step in forming the 3-amino functionality is the reaction with hydrazine.
One specific example is the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, which proceeds via the formation of 2-(2-chlorophenyl)-4H-benzo[d] uin-malang.ac.idacs.orgoxazin-4-one from anthranilic acid and 2-chlorobenzoyl chloride. uin-malang.ac.id The subsequent reaction with hydrazine hydrate leads to the desired 3-aminoquinazolinone. uin-malang.ac.id This reaction is typically carried out with heating. uin-malang.ac.id
Microwave-assisted organic synthesis has been shown to significantly accelerate the formation of the quinazolinone ring. In the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the use of microwave irradiation (800 W) reduced the reaction time to just 5 minutes, compared to 10 hours required for conventional heating. uin-malang.ac.id Similarly, a microwave-assisted green process for the synthesis of various 3-amino-2-methyl-quinazolin-4(3H)-ones from the corresponding benzoxazinones and hydrazine monohydrate has been reported, with yields ranging from 31% to 85%. mdpi.com
The use of p-toluenesulfonamide (B41071) as a catalyst has been reported for the reaction of 2-aminobenzamide (B116534) analogues with various aldehydes at high temperatures to produce quinazolin-4(3H)-one derivatives. nih.gov Another metal-free approach involves the use of an oxidant like di-tert-butyl peroxide (DTBP) and an additive such as p-toluenesulfonic acid (p-TsOH) for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes. mdpi.com
The following table provides an overview of some organic catalysis methods for the synthesis of quinazolinone analogues.
| Catalyst/Conditions | Starting Materials | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating (Reflux) | 2-(2-chlorophenyl)-4H-benzo[d] uin-malang.ac.idacs.orgoxazin-4-one, Hydrazine hydrate | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 79 | uin-malang.ac.id |
| Microwave Irradiation (800 W) | 2-(2-chlorophenyl)-4H-benzo[d] uin-malang.ac.idacs.orgoxazin-4-one, Hydrazine hydrate | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 87 | uin-malang.ac.id |
| Microwave Irradiation (250 W) | Substituted benzoxazinones, Hydrazine monohydrate | Substituted 3-amino-2-methyl-quinazolin-4(3H)-ones | 31-85 | mdpi.com |
| p-Toluenesulfonamide | 2-aminobenzamide analogues, Aldehydes | Quinazolin-4(3H)-one derivatives | Not specified | nih.gov |
| DTBP/p-TsOH | o-aminobenzamides, Styrenes | Quinazolin-4(3H)-ones | Moderate to excellent | mdpi.com |
Comparative Analysis of Synthetic Efficiency and Yields
The choice of synthetic methodology for producing this compound and its analogues depends on several factors, including reaction time, yield, cost, and environmental impact.
Metal-catalyzed reactions often provide high yields and can be performed under relatively mild conditions. For instance, copper-catalyzed methods have demonstrated yields up to 95% for certain quinazolinone derivatives. nih.gov However, the cost of the metal catalyst and the need for its removal from the final product can be drawbacks.
Organic catalysis and catalyst-free methods offer an attractive alternative, particularly from a green chemistry perspective. While some conventional heating methods may result in lower yields and require longer reaction times, the advent of microwave-assisted synthesis has dramatically improved the efficiency of these processes.
A direct comparison in the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one highlights the advantages of microwave irradiation. uin-malang.ac.id The microwave-assisted method not only increased the yield from 79% to 87% but also drastically reduced the reaction time from 10 hours to 5 minutes. uin-malang.ac.id This demonstrates a significant enhancement in synthetic efficiency.
Similarly, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones under microwave irradiation provided a wide range of yields (31-85%), indicating that the substitution pattern on the aromatic ring also plays a crucial role in the reaction efficiency. mdpi.com For example, the synthesis of 3-amino-2,6-dimethylquinazolin-4(3H)-one gave a yield of 31%, while the 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one was obtained in an 85% yield under similar microwave conditions. mdpi.com
Derivatization Strategies and Analogue Synthesis of 3 Amino 2 P Tolyl Quinazolin 4 3h One
Modification at the N3-Amino Position of 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one
The presence of a primary amino group at the N3-position of this compound offers a reactive site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. These modifications include the formation of Schiff bases, acylation and carbamoylation reactions, and the construction of novel heterocyclic rings.
Schiff Base Formation
The condensation of the N3-amino group of 3-amino-2-substituted-quinazolin-4(3H)-ones with various aromatic aldehydes is a common and straightforward method to generate Schiff bases, also known as azomethines. This reaction is typically carried out by refluxing equimolar amounts of the 3-aminoquinazolinone and the desired aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid to maintain a pH between 4.0 and 4.5. researchgate.net
A study by a team of researchers detailed the synthesis of a series of Schiff bases by reacting 3-amino-2-methylquinazolin-4(3H)-one with different aromatic aldehydes. nih.gov This methodology is directly applicable to this compound. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage.
The synthesized Schiff bases are often crystalline solids and their structures can be confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. The formation of the Schiff base is typically indicated by the appearance of a characteristic C=N stretching vibration in the IR spectrum.
Table 1: Examples of Schiff Bases Derived from 3-Amino-2-substituted-quinazolin-4(3H)-ones
| Aldehyde Reactant | Product Name | Reference |
| Benzaldehyde | 3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one | nih.gov |
| p-Nitrobenzaldehyde | 3-(4-Nitrobenzylideneamino)-2-phenylquinazolin-4(3H)-one | nih.gov |
| Cinnamaldehyde | 3-(Cinnamylideneamino)-2-phenylquinazolin-4(3H)-one | nih.gov |
| Salicylaldehyde | 3-(2-Hydroxybenzylideneamino)-2-methylquinazolin-4(3H)-one | nih.gov |
Acylation and Carbamoylation Reactions
The N3-amino group of this compound can be readily acylated using acid chlorides or acid anhydrides to form the corresponding amides. nih.gov For instance, the reaction with acetyl chloride in a suitable solvent would yield N-(4-oxo-2-(p-tolyl)quinazolin-3(4H)-yl)acetamide. This transformation introduces an acyl group, which can modify the electronic and steric properties of the molecule.
Carbamoylation, the introduction of a carbamoyl (B1232498) group (-CONH2) or its substituted derivatives, can be achieved by reacting the N3-amino group with isocyanates or isothiocyanates. The reaction with an isocyanate (R-N=C=O) leads to the formation of a urea (B33335) derivative, while reaction with an isothiocyanate (R-N=C=S) yields a thiourea (B124793) derivative. These reactions typically proceed by the nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate or isothiocyanate. The resulting urea and thiourea derivatives have been shown to possess a range of biological activities in related heterocyclic systems. nih.govnih.gov
While specific examples for the carbamoylation of this compound are not extensively detailed in the available literature, the general reactivity of amino groups with isocyanates and isothiocyanates is a well-established synthetic transformation. nih.govmdpi.com
Formation of Heterocyclic Rings (e.g., Thiadiazole, Oxadiazole, Triazole)
The N3-amino group serves as a versatile handle for the construction of various five-membered heterocyclic rings, thereby creating fused or appended heterocyclic systems with potentially enhanced biological activities.
Thiadiazole Ring Formation: 1,3,4-Thiadiazole derivatives can be synthesized from 3-aminoquinazolinones through multi-step sequences. A common approach involves the conversion of the amino group into a thiosemicarbazide (B42300) intermediate by reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine (B178648). This intermediate can then be cyclized with various reagents to form the thiadiazole ring. Another method involves the reaction of a 3-aminoquinazolinone with an isothiocyanate to form a thiourea, which can then be cyclized.
Oxadiazole Ring Formation: The synthesis of 1,3,4-oxadiazole-containing quinazolinones can be achieved through several synthetic routes. One common method involves the reaction of a 3-aminoquinazolinone with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form an N-acylamino derivative. This intermediate can then undergo oxidative cyclization to yield the 1,3,4-oxadiazole (B1194373) ring. Alternatively, a 3-aminoquinazolinone can be converted to a hydrazide, which upon treatment with a suitable one-carbon source like carbon disulfide followed by cyclization can afford the oxadiazole moiety. derpharmachemica.com
Triazole Ring Formation: 1,2,4-Triazole-fused quinazolinones are another important class of derivatives. Their synthesis often begins with the conversion of the 3-aminoquinazolinone into a reactive intermediate. For example, reaction with an appropriate reagent can introduce a side chain that is then cyclized to form the triazole ring. One reported method involves the reaction of a 3-aminoquinazolinone with an isothiocyanate, followed by treatment with hydrazine to form a thiosemicarbazide intermediate, which is then cyclized to a triazolothioquinazolinone.
Substitutions and Transformations at the C2-Position
The C2-position of the quinazolinone ring is another key site for structural modification. The nature of the substituent at this position significantly influences the biological activity of the resulting compounds.
Introduction of Aryl and Heteroaryl Moieties
The introduction of various aryl and heteroaryl groups at the C2-position of the quinazolinone core is a widely explored strategy for the synthesis of diverse analogues. While direct substitution on the 2-(p-tolyl) group can be challenging, multi-step synthetic sequences starting from more versatile precursors are commonly employed.
One of the most powerful methods for the formation of carbon-carbon bonds in aromatic systems is the Suzuki cross-coupling reaction. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. To apply this to the synthesis of 2-arylquinazolinones, a precursor with a leaving group at the C2-position, such as a halogen, is required. The Stille coupling, which utilizes organotin compounds, is another effective palladium-catalyzed cross-coupling reaction for this purpose. derpharmachemica.comresearchgate.net
A general synthetic route would involve the preparation of a 2-halo-3-aminoquinazolin-4(3H)-one intermediate. This intermediate could then be subjected to Suzuki or Stille coupling conditions with a variety of aryl or heteroaryl boronic acids or stannanes to introduce the desired moiety at the C2-position.
Table 2: Examples of C2-Aryl/Heteroaryl Substituted Quinazolinones via Synthetic Routes
| C2-Substituent | Synthetic Method | Reference |
| 2-Phenyl | From 2-aminobenzamide (B116534) and benzaldehyde | nih.gov |
| 2-(Thiophen-2-yl) | From 2-aminobenzamide and thiophene-2-carbaldehyde | researchgate.net |
| 2-(Pyridin-3-yl) | From 2-aminobenzamide and pyridine-3-carbaldehyde | patentcut.com |
Alkyloxymethyl and Alkylthiomethyl Substituents
The introduction of alkyloxymethyl and alkylthiomethyl groups at the C2-position can significantly impact the lipophilicity and hydrogen bonding capacity of the quinazolinone molecule. A common strategy to introduce these functionalities involves the use of a 2-(chloromethyl)quinazolinone intermediate. mdpi.com This reactive intermediate can be synthesized from the corresponding anthranilic acid and chloroacetonitrile.
The 2-(chloromethyl)quinazolinone can then undergo nucleophilic substitution reactions with various alkoxides or thiolates to yield the desired 2-(alkyloxymethyl)- and 2-(alkylthiomethyl)quinazolinone derivatives, respectively. For example, reaction with sodium methoxide (B1231860) would yield the 2-(methoxymethyl) derivative, while reaction with sodium thiomethoxide would produce the 2-(methylthiomethyl) analogue.
Another approach could involve the functionalization of a 2-methylquinazolinone derivative. The methyl group can be halogenated to a chloromethyl or bromomethyl group, which can then be displaced by an alkoxide or thiolate. While this approach is synthetically feasible, direct evidence for its application on the 2-(p-tolyl)quinazolinone system is limited in the current literature.
Chemical Modifications on the p-Tolyl Group
The p-tolyl group at the 2-position of the quinazolinone ring provides a reactive site for various chemical transformations. These modifications can alter the steric, electronic, and lipophilic properties of the molecule, which can be crucial for its biological activity.
Oxidation of the Methyl Group: The methyl substituent on the phenyl ring is a primary site for oxidation. It can be converted into a hydroxymethyl, formyl, or carboxylic acid group. These transformations introduce polarity and hydrogen bonding capabilities. For instance, oxidation to a carboxylic acid allows for the formation of amide or ester linkages, enabling the attachment of other molecular fragments.
Electrophilic Aromatic Substitution: The tolyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The directing effects of the alkyl group (ortho, para-directing) and the deactivating nature of the quinazolinone core influence the position of substitution. Introducing substituents like nitro or halogen groups can significantly modify the electronic properties and metabolic stability of the compound.
Cross-Coupling Reactions: A more advanced strategy involves the conversion of the methyl group into a functional handle suitable for cross-coupling reactions. For example, benzylic bromination can yield a p-(bromomethyl)phenyl derivative. This intermediate can then participate in reactions like Suzuki or Sonogashira coupling to introduce new aryl or alkynyl groups, dramatically increasing molecular complexity. While direct examples on the this compound are not extensively documented in readily available literature, the principles are based on well-established organic synthesis methodologies applied to similar aromatic systems. rsc.org
Table 1: Potential Modifications of the p-Tolyl Group
| Modification Type | Reagents/Conditions | Resulting Functional Group | Potential for Further Derivatization |
|---|---|---|---|
| Benzylic Oxidation | KMnO₄ or CrO₃ | -COOH (Carboxylic acid) | Amide/Ester formation |
| Benzylic Halogenation | N-Bromosuccinimide (NBS) | -CH₂Br (Bromomethyl) | Nucleophilic substitution, coupling reactions |
| Ring Nitration | HNO₃/H₂SO₄ | -NO₂ (Nitro) | Reduction to amino group |
| Ring Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | -Br, -Cl (Halogen) | Cross-coupling reactions (e.g., Suzuki, Heck) |
Introduction of Pharmacophores on the Quinazolinone Scaffold
The quinazolinone nucleus itself is a key pharmacophore, but its biological activity can be enhanced or modulated by introducing other recognized pharmacophoric units. nih.gov The 3-amino group is a particularly versatile handle for such modifications, often serving as the starting point for derivatization.
Formation of Schiff Bases and Amides: The primary amino group at the N-3 position is highly nucleophilic and readily reacts with a variety of electrophiles. Condensation with different substituted aromatic aldehydes leads to the formation of Schiff bases (arylmethylidene-imino derivatives). nih.gov These Schiff bases can be biologically active themselves or serve as intermediates for further cyclization reactions. For example, reaction with thioglycolic acid can convert the Schiff base into a thiazolidinone ring, a well-known pharmacophore. researchgate.net Similarly, acylation of the 3-amino group with various acid chlorides or anhydrides yields a series of N-acylamino derivatives, introducing amide-based pharmacophores. mdpi.com
Synthesis of Fused Heterocyclic Systems: The 3-amino group can be used to construct fused heterocyclic rings onto the quinazolinone scaffold. Reaction with reagents like benzohydrazide (B10538) can lead to the formation of triazolo-quinazoline systems. For instance, cyclocondensation of a related 2,4-dichloroquinazoline (B46505) with benzohydrazide derivatives has been used to afford nih.govacs.orgmdpi.comtriazolo[4,3-c]quinazolines. plos.org This strategy effectively combines the pharmacophoric features of both quinazoline (B50416) and triazole rings into a single, rigid molecular framework.
Table 2: Examples of Pharmacophore Introduction via the 3-Amino Group
| Starting Moiety | Reagent | Resulting Structure/Pharmacophore | Reference Principle |
|---|---|---|---|
| This compound | Substituted Aromatic Aldehyde | Schiff Base (e.g., 3-(Arylmethylideneamino)-2-(p-tolyl)quinazolin-4(3H)-one) | nih.gov |
| Schiff Base Intermediate | Thioglycolic Acid | Thiazolidinone Hybrid (e.g., 3-(4-oxo-2-arylthiazolidin-3-yl)-2-(p-tolyl)quinazolin-4(3H)-one) | researchgate.net |
| This compound | Acetyl Chloride | Amide (e.g., N-(4-oxo-2-(p-tolyl)quinazolin-3(4H)-yl)acetamide) | mdpi.com |
| Related Quinazoline Precursors | Benzohydrazide | Fused Triazole (e.g., Triazoloquinazolines) | plos.org |
Synthesis of Bisquinazolines and Hybrid Structures incorporating the this compound Moiety
Molecular hybridization is a strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a modified biological activity profile. nih.gov The this compound moiety is an excellent candidate for inclusion in such hybrid structures.
Synthesis of Hybrid Molecules: Hybrid molecules can be synthesized by linking the quinazolinone core to another bioactive scaffold via a flexible or rigid linker. The 3-amino group is a common attachment point. For example, a series of quinazolin-4(3H)-one-morpholine hybrids were synthesized where the morpholine (B109124) moiety was connected through a benzylideneamino linker attached to the N-3 position. nih.gov Another approach involves linking the quinazolinone to scaffolds like isoxazoline (B3343090) or isoxazole. nih.gov These strategies aim to combine the therapeutic properties of each individual component into a single molecule.
Synthesis of Bisquinazolines: Bisquinazolines are molecules containing two quinazoline units. These can be symmetrical or unsymmetrical and are connected by a linker. The synthesis can be approached by preparing a difunctional linker that is then reacted with two equivalents of a quinazolinone precursor. Alternatively, a functionalized quinazolinone can be prepared and then coupled. For instance, a derivative of this compound could be functionalized with a terminal alkyne, which could then be coupled to another quinazolinone unit via a "click chemistry" approach, such as a copper-catalyzed azide-alkyne cycloaddition, to form a triazole-linked bisquinazoline. While direct synthesis of a bisquinazoline from this compound is not explicitly detailed, the synthesis of mono- and bis-indolo[1,2-c]quinazolines has been reported, demonstrating the feasibility of creating such dimeric structures. nih.gov
Table 3: Examples of Hybrid and Conceptual Bisquinazoline Structures
| Structure Type | Linked Pharmacophore/Moiety | Linker Type | Synthetic Strategy Principle |
|---|---|---|---|
| Hybrid | Morpholine | Benzylideneamino | Condensation and subsequent reaction. nih.gov |
| Hybrid | Thiazolidin-4-one | Directly fused via N-3 | Cyclocondensation of a Schiff base intermediate. nih.gov |
| Hybrid | Isoxazoline/Isoxazole | Alkyl chain | Coupling of functionalized precursors. nih.gov |
| Bisquinazoline (Conceptual) | Second Quinazolinone Unit | Triazole ring | "Click Chemistry" coupling of functionalized quinazolinone units. |
Advanced Spectroscopic and Structural Elucidation of 3 Amino 2 P Tolyl Quinazolin 4 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular framework of organic compounds. For 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive map of its proton and carbon environments and their connectivity.
¹H-NMR Analysis for Proton Environments
The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinazolinone core and the p-tolyl substituent. Based on data from closely related compounds like 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one and 3-amino-2-methylquinazolin-4(3H)-one, the aromatic protons of the quinazolinone ring would likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm. mdpi.comuin-malang.ac.id The protons of the p-tolyl group are anticipated to show a characteristic AA'BB' system for the para-substituted ring. The methyl protons of the tolyl group would present as a singlet further upfield. The protons of the amino group at position 3 are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (Quinazolinone) | 7.0 - 8.5 | m |
| Aromatic-H (p-tolyl) | ~7.2 - 7.8 | m (AA'BB' system) |
| -NH₂ | Variable (e.g., ~5.5) | s (broad) |
Note: The chemical shifts are predictions based on analogous structures and may vary based on the solvent and experimental conditions.
¹³C-NMR for Carbon Skeleton Characterization
The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is characteristically found at the most downfield position, typically above δ 160 ppm. The aromatic carbons of both the quinazolinone and p-tolyl rings will resonate in the δ 110-150 ppm range. The methyl carbon of the tolyl group will be observed at a much higher field.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | > 160 |
| Aromatic-C (Quinazolinone & p-tolyl) | 110 - 150 |
Note: These are anticipated chemical shift ranges based on data from similar quinazolinone structures. uin-malang.ac.idrsc.org
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: This experiment would reveal the coupling between adjacent protons, for instance, within the aromatic rings of the quinazolinone and p-tolyl moieties.
HSQC: This spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band is anticipated for the carbonyl (C=O) stretching of the amide group in the quinazolinone ring, typically in the range of 1670-1690 cm⁻¹. The N-H stretching vibrations of the primary amino group (-NH₂) at position 3 would likely appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the quinazoline (B50416) ring is expected around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (-NH₂) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch (-CH₃) | < 3000 |
| C=O Stretch (Amide) | 1670 - 1690 |
| C=N Stretch | 1600 - 1650 |
Note: These are typical ranges and can be influenced by the molecular environment and sample preparation. mdpi.comuin-malang.ac.id
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound (C₁₅H₁₃N₃O), the expected monoisotopic mass is approximately 251.11 g/mol . In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the protonated molecule [M+H]⁺ would be observed at m/z 252.11. The fragmentation pattern would likely involve the loss of small molecules such as NH₂ or CO, providing further structural confirmation.
X-ray Crystallography for Solid-State Structural Determination
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one |
| 3-amino-2-methylquinazolin-4(3H)-one |
Molecular Conformation and Planarity Analysis
For instance, the analysis of a closely related derivative, 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one, reveals that the quinazolinone ring system is essentially planar. nih.govnih.goviucr.org The maximum deviation from the mean plane for any atom in the bicyclic system is minimal, often just a few hundredths of an Ångström. nih.gov
A key feature of the molecular conformation is the orientation of the 2-(p-tolyl) substituent relative to the quinazolinone core. In 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one, the p-tolyl ring is twisted with respect to the quinazolinone plane, exhibiting a significant dihedral angle of 32.7(5)°. nih.govnih.goviucr.org This non-coplanar arrangement is a common feature in such bicyclic systems and is influenced by steric hindrance between the substituent and the quinazolinone ring. It is anticipated that this compound would adopt a similar twisted conformation.
Table 1: Comparative Dihedral Angles in Quinazolinone Derivatives
| Compound | Substituent at C2 | Dihedral Angle (°) with Quinazolinone Plane | Reference |
| 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one | p-tolylamino | 32.7(5) | nih.govnih.gov |
| 3-Amino-2-propylquinazolin-4(3H)-one | Propyl | 88.98(9) | nih.govnih.gov |
Intermolecular and Intramolecular Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in the solid-state structure of 3-amino-quinazolin-4(3H)-one derivatives, dictating the crystal packing and influencing their physical properties. The presence of the amino group at the 3-position and the carbonyl group at the 4-position provides primary sites for hydrogen bond donation and acceptance.
Intramolecular Hydrogen Bonding: In some derivatives, intramolecular hydrogen bonds can stabilize the molecular conformation. For example, in 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one, an intramolecular N—H···O hydrogen bond is observed, which contributes to the stability of the molecule's shape. nih.govnih.gov
Intermolecular Hydrogen Bonding: More commonly, these molecules engage in extensive intermolecular hydrogen bonding. The amino group (N-H) frequently acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming robust hydrogen-bonded chains or dimers. For instance, in the crystal structure of 3-amino-2-propylquinazolin-4(3H)-one, intermolecular N—H···O hydrogen bonds create C(5) chains. nih.govnih.gov
In polymorphic forms of related compounds, the hydrogen bonding motifs can vary significantly, leading to different crystal packing and physical properties. mdpi.com The interplay of N—H···O, N—H···N, and sometimes O—H···N or O—H···O hydrogen bonds creates a rich variety of supramolecular architectures. nih.govmdpi.com
Table 2: Hydrogen Bonding Interactions in Quinazolinone Derivatives
| Compound | Type of Hydrogen Bond | Description | Reference |
| 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one | Intramolecular N—H···O | Stabilizes molecular conformation. | nih.govnih.gov |
| 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one | Intermolecular O—H···N | Stabilizes the crystal structure. | nih.govnih.gov |
| 3-Amino-2-propylquinazolin-4(3H)-one | Intermolecular N—H···O | Forms C(5) chains. | nih.govnih.gov |
| 3-Amino-2-propylquinazolin-4(3H)-one | Intermolecular N—H···N | Forms R(30) rings. | nih.govnih.gov |
| 3-Amino-2-ethylquinazolin-4(3H)-one | Intermolecular N—H···O | Generates a 'step' structure through an R(10) ring. | researchgate.net |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for the characterization of quinazolinone derivatives. The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different functional groups.
For this compound, several characteristic vibrational bands are expected, based on studies of analogous compounds. uin-malang.ac.idchemmethod.comresearchgate.net
N-H Vibrations: The 3-amino group will give rise to characteristic stretching vibrations. Typically, primary amines show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. In a study of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, these bands were observed at 3461 cm⁻¹. uin-malang.ac.id The N-H bending vibration is expected in the range of 1650-1580 cm⁻¹. researchgate.net
C=O Vibration: The carbonyl group of the quinazolinone ring is a strong infrared absorber. Its stretching vibration (νC=O) typically appears as a sharp, intense band in the region of 1700-1650 cm⁻¹. For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, this band was reported at 1672 cm⁻¹. uin-malang.ac.id The exact position is sensitive to the electronic environment and hydrogen bonding.
C=N and C=C Vibrations: The stretching vibrations of the C=N bond within the quinazoline ring and the C=C bonds of the aromatic rings give rise to a series of bands in the 1650-1450 cm⁻¹ region. uin-malang.ac.idchemmethod.com For instance, a C=N stretch was assigned at 1672 cm⁻¹ and aromatic C=C stretches at 1614 and 1471 cm⁻¹ in a chloro-substituted analog. uin-malang.ac.id
C-N Vibration: The C-N stretching vibration is typically found in the 1350-1250 cm⁻¹ range. A band at 1338 cm⁻¹ was attributed to this mode in 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support the assignment of experimental vibrational frequencies. nih.govnih.gov These calculations can help to distinguish between different vibrational modes that may overlap in the experimental spectrum.
Table 3: Characteristic FT-IR Absorption Bands for Substituted 3-Aminoquinazolin-4(3H)-ones
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Example: 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (cm⁻¹) | Reference |
| N-H Stretch (amine) | 3500-3300 | 3461 | uin-malang.ac.id |
| C-H Stretch (aromatic) | 3100-3000 | 3012 | uin-malang.ac.id |
| C=O Stretch (amide) | 1700-1650 | 1672 | uin-malang.ac.id |
| C=N Stretch | 1690-1640 | 1672 | uin-malang.ac.id |
| C=C Stretch (aromatic) | 1625-1450 | 1614, 1471 | uin-malang.ac.id |
| C-N Stretch | 1350-1250 | 1338 | uin-malang.ac.id |
Biological Activity Spectrum of 3 Amino 2 P Tolyl Quinazolin 4 3h One and Its Derivatives in Vitro and Preclinical in Vivo Models
Antimicrobial Activities
The quinazolinone scaffold is a well-established pharmacophore known for its broad-spectrum antimicrobial properties. researchgate.neteco-vector.com Derivatives of 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi.
Antibacterial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus)
Derivatives of quinazolin-4(3H)-one have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. eco-vector.comnih.gov Studies have shown that the nature and position of substituents on the quinazolinone nucleus play a crucial role in their pharmacological effect. eco-vector.com
Research into various 2,3-disubstituted quinazolin-4(3H)-ones has revealed significant activity. For instance, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov The findings indicated that most of the tested compounds possessed strong activity against both bacterial species, with some demonstrating significant antibacterial effects, particularly against E. coli. nih.gov Another study on newly synthesized quinazolin-4(3H)-one derivatives confirmed their pharmacological effect against Staphylococcus aureus and Pseudomonas aeruginosa, among others. eco-vector.com The introduction of specific substituents, such as a 3-arylideneamino group, has been found to enhance the antibacterial activity of the quinazolone system. mdpi.com
The table below summarizes the antibacterial activity of selected quinazolinone derivatives against common bacterial strains.
| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |
| 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives | Staphylococcus aureus | Strong activity | nih.gov |
| 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives | Escherichia coli | Significant activity | nih.gov |
| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus | Pharmacological effect noted | eco-vector.com |
| Quinazolin-4(3H)-one derivatives | Streptococcus pneumoniae | Pharmacological effect noted | eco-vector.com |
| Pyrazolyl-quinazolin-4(3H)-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa | Screened for activity | researchgate.net |
| 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones | Staphylococcus aureus 6571, Escherichia coli K12 | Enhanced antibacterial activity | mdpi.com |
Antifungal Properties
The antifungal potential of quinazolinone derivatives has been extensively investigated. researchgate.netscispace.com Research has shown that these compounds can exhibit significant fungistatic and fungicidal activities. researchgate.net
A study involving a novel group of 6-iodoquinazolin-4(3H)-one derivatives showed that almost all screened compounds had good activity against Candida albicans and Aspergillus niger. researchgate.net The results indicated that these compounds had more significant fungistatic than fungicidal effects. researchgate.net Similarly, other research on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives demonstrated strong antifungal activity against several fungal strains, including A. niger and C. albicans. nih.gov The antifungal activity of vinylquinazolinones carrying a nitrofuran moiety has also been reported, with some compounds showing activity comparable to standard drugs like Fluconazole. scispace.com
The table below presents findings on the antifungal efficacy of various quinazolinone derivatives.
| Compound/Derivative | Fungal Strain | Activity/Measurement | Reference |
| 6-iodoquinazolin-4(3H)-one derivatives | Candida albicans, Aspergillus niger | Good activity, primarily fungistatic | researchgate.net |
| 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Aspergillus niger, Candida albicans | Strong antifungal activity | nih.gov |
| 3-Aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-ones | Candida albicans | Activity comparable to Fluconazole for some derivatives | scispace.com |
| Pyrazolyl-quinazolin-4(3H)-ones | Various fungal microorganisms | Screened for activity against standards like Fluconazole | researchgate.net |
Antiviral Effects
Quinazolinone derivatives have emerged as a promising class of compounds with potent antiviral activity against a variety of viruses. mdpi.comnih.gov Research has explored their efficacy against viruses such as Zika, Dengue, and various plant viruses.
In one study, certain di-substituted quinazolinone compounds were found to inhibit Zika virus (ZIKV) replication by 68%–90%. nih.gov Specifically, a derivative with a morpholin-4-yl substituent was identified as one of the most potent anti-ZIKV agents, inhibiting replication by 99.9% at a 10 μM concentration without cytotoxicity. nih.gov Another line of research focused on novel malonate derivatives containing a quinazolin-4(3H)-one moiety, which exhibited excellent curative activities against the cucumber mosaic virus (CMV) in vivo. nih.gov Furthermore, a series of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives were found to possess moderate to good antiviral activity against the tobacco mosaic virus (TMV). mdpi.com
Anticancer and Antiproliferative Potentials
The quinazolinone scaffold is a cornerstone in the development of anticancer agents, with several derivatives being investigated for their ability to inhibit cancer cell growth and key signaling pathways. ontosight.ainih.gov
Inhibition of Cancer Cell Lines (e.g., HepG2, MCF-7, colon, liver, breast, lung cancer)
Derivatives of this compound have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines.
A novel series of quinazoline (B50416) derivatives containing a sulfonamide moiety was evaluated for in vitro cytotoxic activity against various cancer cell lines, including the breast cancer cell line MCF-7. nih.gov A derivative featuring a 4-tolyl group showed superior cytotoxic activity against MCF-7 cells, with an IC50 value of 2.5 µM. nih.gov Another study synthesized a new set of 2-thioquinazolin-4(3H)-ones and tested their anti-tumor potency against colon, liver, breast, and lung cancer cell lines. nih.govrsc.org Some of these compounds displayed superior potencies against all tested cell lines compared to the standard drug sorafenib (B1663141). nih.govrsc.org Furthermore, certain quinazolin-4(3H)-one derivatives have been shown to exert potent growth-inhibitory activity in lung cancer cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). nih.gov
The antiproliferative activity of selected quinazolinone derivatives is summarized in the table below.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Quinazoline-sulfonamide hybrid (with 4-tolyl) | MCF-7 (Breast) | 2.5 | nih.gov |
| 2-Thioquinazolin-4(3H)-one derivative (Compound 4) | HCT-116 (Colon) | 1.50 | nih.govrsc.org |
| 2-Thioquinazolin-4(3H)-one derivative (Compound 4) | HepG-2 (Liver) | 5.86 | nih.govrsc.org |
| 2-Thioquinazolin-4(3H)-one derivative (Compound 4) | MCF-7 (Breast) | 4.61 | nih.govrsc.org |
| Quinazolin-4(3H)-one derivative (BIQO-19) | Various NSCLC (Lung) | Effective antiproliferative activity | nih.gov |
| Quinazoline-based derivative (Compound 18d) | HepG-2 (Liver) | 3.74 ± 0.14 | nih.gov |
| Quinazoline-based derivative (Compound 18d) | MCF-7 (Breast) | 5.00 ± 0.20 | nih.gov |
| Quinazoline-based derivative (Compound 18d) | HCT-116 (Colon) | 6.77 ± 0.27 | nih.gov |
Tyrosine Kinase Inhibitory Activities (e.g., EGFR, VEGFR-2)
A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis. nih.govresearchgate.net
New sets of 2-thioquinazolin-4(3H)-ones have been designed as dual EGFR/VEGFR-2 kinase inhibitors. nih.govrsc.org One particular compound from this series demonstrated EGFR/VEGFR-2 inhibitory activity comparable to control drugs. nih.govrsc.org Another study focused on designing novel quinazolin-4(3H)-ones as specific VEGFR-2 inhibitors. nih.gov A lead compound from this series showed superior VEGFR-2 inhibitory activity (IC50 = 0.340 µM) compared to the reference drug sorafenib (IC50 = 0.588 µM). nih.gov Docking studies revealed that the potent inhibitory effect was due to the compounds binding to key amino acids in the active site of the receptor. nih.gov
The inhibitory activities of selected quinazolinone derivatives against key tyrosine kinases are detailed below.
| Compound/Derivative | Target Kinase | IC50 Value (µM) | Reference |
| 2-Thioquinazolin-4(3H)-one derivative (Compound 4) | EGFR | 0.41 | nih.gov |
| 2-Thioquinazolin-4(3H)-one derivative (Compound 4) | VEGFR-2 | 0.62 | nih.gov |
| Quinazoline-based derivative (Compound 18d) | VEGFR-2 | 0.340 ± 0.04 | nih.gov |
| Quinazolin-4(3H)-one Urea (B33335) derivative (Compound 5p) | VEGFR-2 | 0.117 | dovepress.com |
Central Nervous System (CNS) Activities
Derivatives of this compound have demonstrated a range of activities within the central nervous system, including anticonvulsant, antidepressant, and muscle relaxant properties.
Anticonvulsant Properties
The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry. Quinazolinone derivatives, structurally related to the sedative-hypnotic methaqualone, have been a focal point of this research. ijpsonline.com Several studies have explored the anticonvulsant potential of 3-amino-2-aryl-quinazolin-4(3H)-one derivatives in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. researchgate.netnih.gov
Compounds are often evaluated for their ability to protect against seizures induced by MES, a model for generalized tonic-clonic seizures, and scPTZ, a model for absence seizures. researchgate.net Research has shown that certain 2,3-disubstituted quinazolin-4(3H)-one derivatives exhibit significant anticonvulsant activity. For instance, in one study, derivatives were tested for their ability to offer protection against PTZ-induced seizures, with some compounds providing up to 100% protection. nih.govnih.gov The potency of these compounds is often compared to standard antiepileptic drugs like phenytoin (B1677684) and carbamazepine. researchgate.net
Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aryl ring at the 2- and 3-positions of the quinazolinone core play a crucial role in their anticonvulsant potency. nih.gov For example, the presence of an electron-rich group at the para position of the 3-aryl ring has been associated with increased potency in the MES screen. researchgate.net Specifically, 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone demonstrated good protection against both MES and scMet-induced seizures. nih.gov
| Compound | Test Model | Dose (mg/kg) | Activity | Reference |
|---|---|---|---|---|
| 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone | MES-induced seizures | Not Specified | Good protection | nih.gov |
| 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone | scMet-induced seizures | Not Specified | Good protection | nih.gov |
| (E)-3-(5-((phenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one (QNM-1) | MES test | 30 | Protection against convulsion | researchgate.net |
| (E)-3-(5-(((4-chlorophenyl)amino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one (QNM-2) | MES test | 30 | Protection against convulsion | researchgate.net |
| 2-(p-Tolyl)-3-(5-(((4-chlorophenyl)amino)methyl)-1,3,4-thiadiazol-2-yl)quinazolin-4(3H)-one (analogue) | scPTZ test | 100 | Moderate activity | researchgate.net |
Antidepressant Effects
The potential antidepressant effects of quinazolinone derivatives have also been explored, often using preclinical models like the forced swim test (FST). nih.gov In the FST, a reduction in the duration of immobility is considered an indicator of antidepressant activity. While specific studies on the antidepressant effects of this compound are limited, research on related quinazolinone structures provides some insights.
For instance, certain 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives have been synthesized and evaluated for a range of biological activities, including antidepressant effects. scielo.br The evaluation of new chemical entities for antidepressant properties is a critical area of research, with the FST being a primary screening tool. nih.gov
Muscle Relaxant Properties
The muscle relaxant properties of quinazolinone derivatives have been recognized, with some compounds showing central muscle relaxant activity. A notable example is afloqualone (B1666628), or 6-amino-2-fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone, which is a close structural analogue of the target compound. Pharmacological studies on afloqualone have demonstrated its effects on the central nervous system, including its ability to induce muscle relaxation. researchgate.net
Anti-inflammatory Properties
Quinazolinone derivatives have been widely investigated for their anti-inflammatory potential. The carrageenan-induced paw edema model in rats is a standard in vivo assay used to screen for acute anti-inflammatory activity. researchgate.netajol.info
Several studies have reported the synthesis of novel quinazolinone derivatives and their evaluation as anti-inflammatory agents. chemmethod.com For example, a series of 2,3-diaryl-4(3H)-quinazolinones were synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity, which is a key mechanism for many anti-inflammatory drugs. herbmedpharmacol.com In one study, 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone showed a maximal COX-2 inhibition of 27.72% at a concentration of 22 µM and exhibited mild anti-inflammatory activity in the carrageenan-induced rat paw edema assay. herbmedpharmacol.com
Other research has focused on the synthesis of 2,3-disubstituted 4(3H)-quinazolinone derivatives and their evaluation for both anti-inflammatory and analgesic activities, with some compounds showing potent effects. nih.gov The anti-inflammatory activity is often compared to that of standard drugs like diclofenac (B195802) sodium.
| Compound | Test Model | Concentration/Dose | Activity | Reference |
|---|---|---|---|---|
| 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone | Colorimetric COX (ovine) inhibitor screening assay | 22 µM | 27.72% COX-2 inhibition | herbmedpharmacol.com |
| 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone | Carrageenan-induced rat paw edema | 50 mg/kg | Mild anti-inflammatory activity | herbmedpharmacol.com |
| 3-(2,4-Dinitrophenyl)-6,7,8-trimethoxyquinazolin-4(3H)-one (QA-2) | Carrageenan-induced rat paw edema | 100 mg/kg | 82.75% reduction in paw edema volume after 4 hours | chemmethod.com |
| 3-(2-Methylphenyl)-6,7,8-trimethoxyquinazolin-4(3H)-one (QA-6) | Carrageenan-induced rat paw edema | 100 mg/kg | 81.03% reduction in paw edema volume after 4 hours | chemmethod.com |
Antimalarial and Antileishmanial Activities
Infectious diseases caused by protozoan parasites, such as malaria and leishmaniasis, remain a significant global health challenge. The quinazolinone scaffold has been identified as a promising starting point for the development of new antiprotozoal agents. nih.gov
Research has demonstrated that 2,3-disubstituted-4(3H)-quinazolinones can exhibit potent antimalarial activity. ajol.infonih.govnih.gov In vivo studies using mice infected with Plasmodium berghei have shown that some derivatives can significantly suppress parasitemia. ajol.infonih.gov For instance, a study on 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone derivatives reported that some compounds exhibited mean percentage suppression of parasitemia ranging from 43.71% to 72.86%. nih.gov Notably, (1E)-2-(3,4-dihydro-4-oxo-3-p-tolyl quinazoline -2-yl) vinyl-2-methoxyphenyl acetate (B1210297) showed a 78.4% suppression of parasitemia in P. berghei infected mice. nih.gov
Similarly, derivatives of this compound have shown promising antileishmanial activity. In vitro studies against Leishmania donovani have identified compounds with significant inhibitory effects. A standout derivative, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone, displayed a very potent antileishmanial activity with an IC50 value of 0.0128 μg/ml, which was found to be more active than the standard drugs amphotericin B deoxycholate and miltefosine.
| Compound | Target Organism | Test Model | Result | Reference |
|---|---|---|---|---|
| (1E)-2-(3,4-dihydro-4-oxo-3-p-tolyl quinazoline -2-yl) vinyl-2-methoxyphenyl acetate | Plasmodium berghei | In vivo (mice) | 78.4% suppression | nih.gov |
| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone | Leishmania donovani | In vitro | IC50 = 0.0128 µg/ml | |
| (E)-2-(4-hydroxystyryl)-3-phenylquinazolin-4(3H)-one (analogue) | Plasmodium berghei | In vivo (mice) | 67.60% suppression | nih.gov |
| (E)-2-(4-methoxystyryl)-3-phenylquinazolin-4(3H)-one (analogue) | Plasmodium berghei | In vivo (mice) | 72.86% suppression | nih.gov |
Immunomodulatory Effects
The immunomodulatory potential of quinazolinone derivatives is an area of growing interest. While specific studies on the immunomodulatory effects of this compound are not extensively documented, the broader class of quinazolinones has been investigated for its ability to modulate immune responses. researchgate.net This can be linked to their anti-inflammatory properties, as the immune system and inflammatory pathways are intricately connected. The ability of some quinazolinone derivatives to inhibit key inflammatory mediators such as COX-2 suggests a potential role in modulating immune cell function. herbmedpharmacol.com Further research is needed to specifically elucidate the immunomodulatory mechanisms of this compound and its derivatives, including their effects on cytokine production and immune cell proliferation.
Stimulatory Immunotropic Activities
Certain derivatives of the quinazolinone class have demonstrated the ability to enhance immune responses in preclinical models. For instance, studies on new quinazoline derivatives have shown a corrective action on the proliferation processes within immunocompetent organs. In mice subjected to cyclophosphamide-induced immunosuppression, these compounds helped restore the number of splenocytes and thymocytes, indicating a restorative effect on the immune system. researchgate.net
Further investigations into 3-amino-2(1H)-thioxo-4(3H)-quinazolinone derivatives revealed compounds with significant immunotropic activities. One compound, in particular, was noted for its strong stimulatory effect on the cellular immune response, highlighting the potential of this chemical class to bolster specific arms of the immune system. nih.gov
Inhibitory Immunotropic Activities
Conversely, other quinazolinone derivatives have been identified as potent suppressors of the immune response. In the same study that identified immunostimulatory agents, another compound, a 3-amino-2(1H)-thioxo-4(3H)-quinazolinone derivative, was found to exert a strong inhibitory action on both humoral and cellular immune responses. nih.gov This dual inhibitory action suggests that specific structural modifications to the quinazolinone core can switch the compound's activity from stimulatory to inhibitory, offering a versatile platform for developing targeted immunomodulatory agents.
Enzyme Inhibition Studies (e.g., Urease, Carbonic Anhydrase)
Quinazolinone derivatives have been extensively studied as inhibitors of various enzymes, demonstrating significant potential in targeting enzymatic pathways involved in disease.
Urease Inhibition
A variety of 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against urease, an enzyme implicated in pathologies associated with Helicobacter pylori. For example, a series of compounds incorporating oxadiazole and furan (B31954) rings exhibited strong urease inhibitory activity, with IC50 values significantly lower than standard inhibitors like thiourea (B124793). researchgate.net One derivative, bearing a 4-chloro group on a phenyl ring, was particularly effective. researchgate.net Another study on quinazolinone hybrid molecules containing coumarin (B35378), furan, 1,2,4-triazole, and 1,2,4-thiadiazole (B1232254) rings also reported outstanding urease inhibitory potentials, with coumarin derivatives being the most potent. nih.gov
| Compound Series | Most Active Compound Example | IC50 Value (µg/mL) | Reference Standard (Thiourea) IC50 (µg/mL) |
|---|---|---|---|
| 2,3-disubstituted quinazolin-4(3H)-ones with oxadiazole and furan rings | Compound 3a (with 4-chloro phenyl group) | 1.55 ± 0.11 | 15.08 ± 0.71 |
| Quinazolinone-coumarin hybrids | Compound 10b | 1.26 ± 0.07 | 15.08 ± 0.71 |
| 2-benzyl-3-({5-[[4-nitrophenyl]amino]-1,3,4-thiadiazol-2-yl}methyl)quinazolin-4(3H)-one | Not specified | 3.30 ± 0.09 | Not specified |
Carbonic Anhydrase Inhibition
Derivatives of 3-amino-quinazolin-4(3H)-one have been investigated as inhibitors of carbonic anhydrase (CA), particularly isoforms like CA-II which are linked to glaucoma. researchgate.net A series of 3-amino-2-aryl-quinazolin-4(3H)-one derivatives displayed moderate to significant inhibition against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. researchgate.net Structure-activity relationship studies suggested that the presence of a nitro group on the phenyl ring at the 2-position enhances the inhibitory activity. researchgate.net Furthermore, heterocyclic benzenesulfonamides that incorporate 2-mercapto-3H-quinazolin-4-one tails have been shown to be highly effective inhibitors of several human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII. nih.gov
| Compound Series | Target Isoform | Inhibition Constant (Ki) Range |
|---|---|---|
| 3-(4-aminosulphonyl)-phenyl-2-mercapto-3H-quinazolin-4-ones | hCA II | 0.25 - 10.8 nM |
| 3-(4-aminosulphonyl)-phenyl-2-mercapto-3H-quinazolin-4-ones | hCA IX | 3.7 - 50.4 nM |
| 3-(4-aminosulphonyl)-phenyl-2-mercapto-3H-quinazolin-4-ones | hCA XII | 0.60 - 52.9 nM |
| 3-Amino-2-aryl-quinazolin-4(3H)-ones | hCA-II | IC50: 14.0 - 59.6 µM |
Other Noteworthy Biological Activities
Beyond immunomodulation and enzyme inhibition, the versatile quinazolinone scaffold has demonstrated a range of other important biological effects.
Antioxidant Activity
The antioxidant potential of quinazolin-4(3H)-one derivatives has been a subject of significant research. Studies have shown that linking the quinazolin-4(3H)-one moiety with polyphenolic compounds can enhance antiradical activity. nih.govmdpi.com The introduction of hydroxyl groups onto a 2-phenyl substituent is crucial for antioxidant capacity, with dihydroxy-substituted quinazolinones, particularly those with ortho-diphenolic groups, showing the most potent radical scavenging activity. nih.govnih.gov These compounds protect against reactive oxygen species (ROS) and reactive nitrogen species (RNS) through mechanisms like hydrogen atom transfer and metal ion chelation. mdpi.com
Insecticidal Activity
Several quinazolinone derivatives have been synthesized and evaluated for their insecticidal properties. A series of new 3-[4(3H)-quinazolinone-2-(yl)thiomethyl]-1,2,4-triazoles were prepared, and some of these compounds demonstrated insecticidal activity against the adult blow fly (Chrysomyia albiceps) that was comparable to the commercial insecticide malathion. researchgate.netresearchgate.net Additionally, 2-aryl-1,2-dihydroquinazolin-4-one derivatives have been identified as a novel class of larvicidal agents against the malaria vector Anopheles arabiensis, with computational studies suggesting acetylcholinesterase as a potential molecular target. conicet.gov.ar
BCRP/P-glycoprotein Inhibition
A significant area of research has focused on quinazolinamine derivatives as inhibitors of ATP-binding cassette (ABC) transporters like Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), which are major contributors to multidrug resistance (MDR) in cancer. nih.govresearchgate.net A series of quinazolinamine derivatives were synthesized and found to have potent inhibitory activities on both BCRP and P-gp. nih.govresearchgate.net Certain compounds were identified as dual BCRP and P-gp inhibitors, which function by altering the localization of these transporters in cells, thereby inhibiting the efflux of anticancer drugs. nih.govresearchgate.net These derivatives act as competitive substrates for the transporters, leading to increased accumulation of chemotherapeutic agents in resistant cancer cells. researchgate.net
Mechanistic Investigations and Molecular Interactions of 3 Amino 2 P Tolyl Quinazolin 4 3h One Derivatives
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the resulting complex. Studies on 3-amino-quinazolin-4(3H)-one derivatives have utilized this method to explore their potential against a range of biological targets.
Ligand-Receptor Binding Affinity Prediction
The binding affinity, often expressed as a docking score (in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀), is a critical predictor of a compound's potential efficacy. Research on various quinazolinone derivatives has shown promising binding affinities across several important receptors.
For instance, docking studies on a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives targeting the GABAa receptor revealed docking scores ranging from -7.1 to -9.3 kcal/mol. ijpsdronline.com These scores were superior to that of the standard drug Diazepam, suggesting a strong binding energy interaction with the receptor. ijpsdronline.com Similarly, derivatives designed as urease inhibitors have demonstrated potent activity, with some compounds showing IC₅₀ values as low as 1.26 µg/mL, significantly more potent than standards like thiourea (B124793) and acetohydroxamic acid. nih.gov In the realm of anticancer research, quinazolinone derivatives have been evaluated as inhibitors of key kinases like EGFR and VEGFR-2, with certain compounds displaying IC₅₀ values in the low micromolar and even nanomolar range. nih.govbohrium.com
| Target Receptor | Derivative Series | Binding Affinity Range | Reference Compound | Reference Binding Affinity | Source |
|---|---|---|---|---|---|
| GABAa Receptor | 3-disubstituted-4(3H)-quinazolinones | -7.1 to -9.3 kcal/mol | Diazepam | -7.0 kcal/mol | ijpsdronline.com |
| Urease | Quinazolinone-coumarin hybrids | IC₅₀: 1.26 to 1.82 µg/mL | Thiourea | IC₅₀: 15.08 µg/mL | nih.gov |
| VEGFR-2 | N-phenyl cyclopropane-1,1-dicarboxamide derivatives | IC₅₀: 0.014 µM | Cabozantinib | IC₅₀: 0.0045 µM | nih.gov |
| EGFR | 2-mercapto-quinazolin-4-one analogs | IC₅₀: 13.40 nM | Gefitinib | IC₅₀: 18.14 nM | bohrium.com |
Identification of Key Binding Residues and Interactions (e.g., hydrogen bonding, hydrophobic interactions)
Beyond predicting affinity, molecular docking identifies the specific amino acid residues and the types of intermolecular forces that stabilize the ligand-receptor complex.
Hydrogen Bonds: These are consistently identified as crucial for the anchoring of quinazolinone derivatives within active sites. For example, in VEGFR-2, derivatives form key hydrogen bonds with the side chains of Cys919 and the backbone of Asp1046 in the hinge region. nih.govdoaj.org When targeting EGFR, hydrogen bonds with the backbone of Met793 are frequently observed. nih.govugm.ac.id
Hydrophobic and van der Waals Interactions: The bicyclic quinazolinone core and its aromatic substituents often engage in extensive hydrophobic interactions. In the active site of the GABAa receptor, derivatives are stabilized by hydrophobic interactions. ijpsdronline.com Similarly, against EGFR, alkyl and pi-alkyl interactions with residues like Val726, Ala743, and Leu844 are significant. nih.gov
Pi-Pi Stacking: The aromatic nature of the quinazolinone scaffold facilitates pi-pi stacking interactions with aromatic amino acid residues such as Phe. In studies targeting EGFR, π-π stacking with critical residues has been noted. researchgate.net
Target Specificity Analysis (e.g., GABAa receptor, DNA, EGFR/VEGFR-2 kinases, Urease)
The diverse substitutions on the 3-amino-2-(aryl)quinazolin-4(3H)-one scaffold allow for interaction with a wide array of biological targets.
GABAa Receptor: Derivatives targeting this receptor, a key player in central nervous system inhibition, often act as positive allosteric modulators. ijpsdronline.combenthamdirect.com Docking studies place these ligands within the benzodiazepine (B76468) binding site or other allosteric sites, such as the interface between the α and β subunits. ijpsdronline.comfrontiersin.org
DNA: Certain quinazolinone derivatives have been investigated as DNA-targeting agents, particularly as inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication. mdpi.com Docking simulations show these compounds binding within the enzyme's ATP-binding site, forming hydrogen bonds with key residues like Asp73 and arene-cation interactions with Asn46. mdpi.com
EGFR/VEGFR-2 Kinases: These receptor tyrosine kinases are critical targets in oncology. nih.gov Quinazolinone derivatives, acting as ATP-competitive inhibitors, bind in the kinase domain. Their interaction with the hinge region, particularly through hydrogen bonds, is a hallmark of their inhibitory mechanism against both EGFR and VEGFR-2. nih.govnih.govnih.gov
Urease: As inhibitors of the urease enzyme, implicated in infections by bacteria like Helicobacter pylori, quinazolinone derivatives chelate the nickel ions within the active site. nih.gov Docking studies reveal interactions with these nickel ions and surrounding amino acid residues, effectively blocking the enzyme's catalytic activity. nih.gov
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the ligand-protein complex over time in a simulated physiological environment.
Ligand-Protein Complex Stability and Conformational Dynamics
MD simulations are crucial for validating the stability of docking poses. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed.
Root Mean Square Deviation (RMSD): RMSD plots are used to measure the average deviation of the protein backbone and ligand atoms from their initial positions over the course of the simulation. For quinazolinone derivatives complexed with targets like VEGFR-2 and EGFR, stable RMSD values that plateau after an initial equilibration period indicate that the ligand remains securely bound within the active site and the complex reaches a stable conformation. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of individual amino acid residues. Lower fluctuation in the active site residues upon ligand binding suggests that the ligand has stabilized this region of the protein. Studies on quinazolinone-kinase complexes show that residues in the binding pocket exhibit minimal fluctuation, confirming stable and persistent interactions. researchgate.netresearchgate.net
MD simulations of various quinazolinone derivatives have consistently demonstrated the stability of their complexes with targets like EGFR, VEGFR-2, and the GABAa receptor, reinforcing the binding modes predicted by docking. researchgate.netnih.govnih.gov
Solvent Effects and Binding Thermodynamics
MD simulations can be coupled with post-processing methods to calculate the binding free energy of a ligand to its receptor, providing a more accurate estimation of binding affinity than docking scores alone. The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is commonly employed for this purpose.
Biochemical Pathway Modulation
Enzyme Kinetic Studies to Elucidate Inhibition Mechanisms
No enzyme kinetic studies have been published that specifically investigate the inhibitory mechanisms of 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one. While studies on other quinazolinone derivatives have demonstrated inhibition of various enzymes, including tyrosine kinases and metabolic enzymes, these findings cannot be directly attributed to the specified compound. nih.govbezmialem.edu.tr
Receptor Binding Assays
There are no publicly available receptor binding assay results for this compound. Research on other quinazoline (B50416) derivatives has explored their binding to receptors such as the GABA-A receptor, but similar data for the requested compound is absent. nih.govmdpi.com
Cellular Mechanism of Action Studies (pre-clinical)
Cell Viability and Proliferation Assays
No data from cell viability or proliferation assays specifically examining the effects of this compound have been reported in the scientific literature. Numerous studies have assessed the cytotoxic and anti-proliferative effects of other quinazolinone derivatives against various cancer cell lines, but this specific compound has not been the subject of such investigations. nih.govnih.govnih.gov
Apoptosis Induction Pathways
The pathways of apoptosis induction by this compound have not been elucidated, as no specific studies have been published. Mechanistic studies on other quinazoline compounds have indicated the induction of apoptosis through intrinsic and extrinsic pathways, often involving the activation of caspases. nih.govjofamericanscience.org However, these findings are not directly applicable to this compound.
Cell Cycle Arrest Mechanisms
There is no available research detailing the mechanisms of cell cycle arrest induced by this compound. Studies on different quinazoline derivatives have reported cell cycle arrest at various phases, such as G1 or G2/M, but this has not been demonstrated for the specific compound . nih.govnih.gov
Structure Activity Relationship Sar Analysis of 3 Amino 2 P Tolyl Quinazolin 4 3h One Derivatives
Impact of Substituents at the N3-Amino Position on Biological Activity
The N3-amino group of the quinazolinone core is a critical site for chemical modification, and alterations at this position significantly modulate the biological profile of the resulting derivatives. The introduction of an amine functionality at the N3-position provides an additional hydrogen bond participant, which can alter physicochemical properties and affinity for biological targets. mdpi.com
Derivatization of the N3-amino group, often through the formation of Schiff bases or amides, has been a common strategy to explore new therapeutic activities. For instance, reacting 3-amino-2-ethoxyquinazolin-4(3H)-one with aldehydes and ketones yields Schiff bases that can be further modified. researchgate.net The nature of the substituent on the N3-amino group can have a moderate effect on the inhibitory activity of these compounds against certain enzymes, such as soluble epoxide hydrolase. bohrium.com
Research has shown that converting the 3-amino group into various amide derivatives can lead to compounds with a range of biological effects. Studies on 2-methyl-3-amino-quinazolin-4(3H)-ones revealed that while many of the parent amino compounds were photo-active against plasmid DNA, their corresponding acetamide (B32628) derivatives showed varied activity. mdpi.com For example, the acetamide of 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one retained photo-activity under both UVB and UVA irradiation. mdpi.com
Furthermore, the introduction of bulky or heterocyclic moieties at the N3-amino position has been explored. The synthesis of hydrazones by reacting the 3-amino group with various aldehydes or ketones is a common approach to generate diverse libraries of compounds for biological screening. These modifications can lead to derivatives with potential anticancer and other therapeutic properties. researchgate.netnih.gov
Table 1: Impact of N3-Amino Substitution on Biological Activity of Quinazolinone Derivatives
| Base Compound | N3-Substituent | Observed Biological Activity/Finding | Reference |
|---|---|---|---|
| 3-Amino-2-methyl-quinazolin-4(3H)-one | -NH₂ | Photo-active towards plasmid DNA under UVB and UVA irradiation. | mdpi.com |
| 3-Amino-2-methyl-6-nitroquinazolin-4(3H)-one | -NH-C(O)CH₃ (Acetamide) | Retained photo-activity under both UVB and UVA irradiation. | mdpi.com |
| 3-Amino-2-ethoxyquinazolin-4(3H)-one | -N=CH-Ar (Schiff Base) | Serves as an intermediate for further derivatization to explore new activities. | researchgate.net |
| 2-Aryl-quinazolin-4-hydrazine | -(furfurylidene)hydrazone | Modulation of the mechanism of action in antitrypanosomal activity. | nih.gov |
Influence of C2-Substitutions on Pharmacological Profiles
The substituent at the C2 position of the quinazolin-4(3H)-one ring plays a pivotal role in determining the pharmacological profile and potency of the derivatives. A wide variety of aliphatic and aromatic groups have been introduced at this position to probe their effect on different biological targets. researchgate.net
For instance, in the context of adenosine (B11128) receptor antagonists, C2-substituted quinazolinones have shown superior affinity compared to their benzoxazinone (B8607429) counterparts. nih.gov Specifically, a methyl para-substitution on a C2-phenyl ring favored the highest A₁ adenosine receptor affinity, while a 3,4-dimethoxy substitution on the same ring afforded the best A₂A adenosine receptor binding. nih.gov This highlights that even subtle changes to the C2-aryl substituent can fine-tune receptor selectivity.
In the realm of anticancer research, modifications at the C2 position have yielded compounds with significant cytotoxic effects. Studies on 2-styrylquinazolin-4(3H)-ones have identified derivatives with sub-micromolar potency against a broad panel of human cancer cell lines by inhibiting tubulin polymerization. rsc.orgnih.gov The position of a methoxy (B1213986) group on the C2-styryl moiety was found to influence both cytotoxicity and tubulin polymerization inhibition, with the ortho and meta positions being more favorable than the para position. rsc.org
Furthermore, the replacement of the C2-methyl group with a dibromomethyl group has been utilized as a synthetic handle to introduce various heterocyclic moieties, leading to new derivatives with potential antimicrobial activities. mdpi.com Research on 2-substituted quinazolinones as kinase inhibitors has also demonstrated that a C2-(2-methoxyphenyl) substituent, in combination with a basic side chain, results in a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.govmdpi.com
Table 2: Influence of C2-Substitution on Pharmacological Profiles of Quinazolinone Derivatives
| C2-Substituent | Pharmacological Target/Activity | Key Finding | Reference |
|---|---|---|---|
| p-Methylphenyl | A₁ Adenosine Receptor | Favored highest A₁ receptor affinity and selectivity. | nih.gov |
| 3,4-Dimethoxyphenyl | A₂A Adenosine Receptor | Afforded the best A₂A receptor binding. | nih.gov |
| 2-Styryl | Tubulin Polymerization (Anticancer) | Exhibited sub-micromolar cytotoxic potency. | rsc.org |
| 2-(2-Methoxystyryl) | Tubulin Polymerization (Anticancer) | Potent tubulin polymerization inhibitor with sub-micromolar cytotoxicity. | rsc.org |
| 2-(2-Methoxyphenyl) | Kinase Inhibition (Anticancer) | Displayed a remarkable antiproliferative profile against cancer cell lines. | nih.govmdpi.com |
| Dibromomethyl | Antimicrobial | Serves as an intermediate to synthesize new derivatives with potential antimicrobial effects. | mdpi.com |
Role of the p-Tolyl Moiety in Target Interaction and Activity
The p-tolyl group at the C2 position is a specific structural feature that contributes to the biological activity of the parent compound. The tolyl group, being a substituted phenyl ring, partakes in crucial hydrophobic and aromatic interactions within the binding sites of biological targets.
In studies of 2,3-dihydroquinazolin-4(1H)-ones, the C2-tolyl analogue displayed good cytotoxic activities against cancer cell lines, with potencies comparable to the unsubstituted phenyl derivative. nih.gov This suggests that the methyl group in the para position of the phenyl ring is well-tolerated and may contribute favorably to the binding interactions.
In the context of designing novel inhibitors, the aryl group at C2 can be a key element for DNA intercalation. For example, in the design of ijpscr.infobohrium.comnih.govtriazolo[4,3-c]quinazolines, a p-tolyl group was one of the substituents used to potentially increase the planarity of the molecule and enhance aromatic-aromatic stacking interactions with the receptor binding site. nih.gov The nonpolar methyl group of the p-tolyl moiety can enhance hydrophobic interactions with the target. nih.gov
Positional Isomerism and Stereochemical Considerations
The synthesis of 2,3-disubstituted-4(3H)quinazolinones can sometimes lead to the formation of isomers, and their separation and individual biological evaluation are crucial. For instance, some quinazolinone derivatives have been reported to exhibit solvent-dependent E-Z isomerism. researchgate.net The biological activity of such isomers can differ significantly.
Stereoisomerism has been noted as an important consideration in the structure-activity relationships of quinazolinone derivatives with antitumor activity. nih.gov The introduction of a chiral center, for example in the aliphatic side chain at the C2 position, can lead to enantiomers with distinct biological activities. nih.gov This underscores the importance of stereoselective synthesis or chiral separation to identify the more active enantiomer.
In the development of antitrypanosomal agents, different isomers of 2-arylquinazolin-4-(furfurylidene)hydrazones were observed, with the E-isomer often being predominant. nih.gov The specific isomeric form can influence the compound's ability to interact with its biological target and, consequently, its mechanism of action.
Pharmacophore Identification and Lead Optimization Strategies
The identification of a pharmacophore, which represents the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of modern drug design. For quinazolinone derivatives, several pharmacophore models have been proposed to guide the synthesis of more potent and selective compounds. ijpscr.infonih.gov
Pharmacophore models for soluble epoxide hydrolase inhibitors based on the quinazolinone scaffold suggest that the quinazolinone ring acts as a secondary pharmacophore, providing crucial interactions with the active site through hydrogen and hydrophobic bonds. ijpscr.info An amide group, often attached via a linker to the main scaffold, serves as a primary pharmacophore. ijpscr.info
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been instrumental in developing predictive models for the activity of quinazolinone analogues. researchgate.netmdpi.com These models provide detailed insights into the favorable and unfavorable steric, electrostatic, and hydrophobic regions around the molecule, guiding the design of new derivatives with enhanced activity. researchgate.net For example, such models have been used to design novel EGFR inhibitors for breast cancer treatment. researchgate.net
Lead optimization strategies often involve the systematic modification of the quinazolinone scaffold at various positions (C2, N3, and the benzene (B151609) ring) to improve potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com For instance, the introduction of specific substituents on the C2-aryl ring or the N3-position can be guided by molecular docking studies that predict the binding interactions with the target protein. nih.govnih.gov These computational approaches, combined with synthetic chemistry, have led to the identification of lead compounds with improved therapeutic potential for a variety of diseases, including cancer and neurodegenerative disorders. nih.govnih.gov
Theoretical and Computational Studies on 3 Amino 2 P Tolyl Quinazolin 4 3h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of quinazolinone derivatives by calculating the molecule's electron density.
The electronic properties of a molecule are fundamentally described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transitions.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. Computational studies on analogous quinazolinone structures provide insight into the expected electronic characteristics of 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one. For instance, DFT calculations on 3-amino-2-phenylquinazolin-4(3H)-one (QH) and a related thioamide derivative (QTh) determined their HOMO-LUMO gaps to be 4.60 eV and 4.47 eV, respectively. researchgate.net Another study focusing on 2-phenylquinazolin-4(3H)-one calculated its HOMO-LUMO distribution, indicating that the oxygen atom of the carbonyl group possesses both hard and soft characteristics, influencing its nucleophilicity. researchgate.net
Table 1: Comparative HOMO-LUMO Gap Data from DFT Calculations on Analogous Quinazolinones
| Compound | Method | HOMO-LUMO Gap (eV) | Source |
|---|---|---|---|
| 3-Amino-2-phenylquinazolin-4(3H)-one | DFT | 4.60 | researchgate.net |
This interactive table allows for sorting and filtering of data.
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* and n→π* for heterocyclic systems like quinazolinones.
Experimental studies on a series of substituted 3-amino-2-methyl-quinazolin-4(3H)-ones have reported their UV-Vis absorption maxima. mdpi.com For example, the parent 3-amino-2-methylquinazolin-4(3H)-one shows a λmax at 273 nm, while a nitro-substituted derivative (3-amino-2-methyl-6-nitroquinazolin-4(3H)-one) exhibits a significant red shift to 326 nm. mdpi.com These experimental values serve as a benchmark for validating computational predictions. A TD-DFT calculation for this compound would aim to reproduce its experimental spectrum, providing a detailed assignment of the electronic transitions responsible for the observed absorption bands.
Quantum Chemical Calculations
Quantum chemical methods are essential for exploring dynamic molecular properties, such as the equilibrium between different structural forms and the molecule's behavior in acidic or basic environments.
Quinazolin-4(3H)-ones are known to exhibit lactam-lactim tautomerism, an equilibrium between a keto (amide) form and an enol (imidic acid) form. nih.gov Computational studies consistently show that for the 4(3H)-quinazolinone scaffold, the keto (lactam) tautomer is significantly more stable and thus predominates in both the gas phase and in solution. researchgate.net
For this compound, several tautomeric and protonated forms are theoretically possible. Quantum chemical calculations of the relative energies of these different species help determine the most likely form of the molecule under various conditions. Intramolecular hydrogen bonding and the polarity of the solvent can influence the energy differences between tautomers. nih.gov Understanding the dominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding patterns and receptor interaction capabilities.
The acidity or basicity of a molecule is quantified by its pKa value. Quantum chemical calculations can predict pKa values by computing the Gibbs free energy change (ΔG) associated with the gain or loss of a proton. For this compound, potential sites for protonation include the N1 atom, the exocyclic amino group, and the carbonyl oxygen. Deprotonation would likely occur at the N3-amino group or the N1-H position in the lactim tautomer.
By calculating the energies of the neutral molecule and its corresponding conjugate acid or base, a theoretical pKa can be derived. These predicted values are then compared with experimentally measured pKa values to validate the accuracy of the computational model. Such correlations are vital for predicting the molecule's charge state and solubility at a given pH, which are critical factors in medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach is particularly valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures.
For quinazolinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.govresearchgate.net In a typical 3D-QSAR study, a set of quinazolinone analogs with known biological activities (e.g., as enzyme inhibitors) are aligned based on their common scaffold. nih.gov
The CoMFA method calculates steric and electrostatic fields around the molecules, while CoMSIA provides additional descriptors for hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. These calculated fields are then correlated with the biological activity data using statistical methods to build a predictive model. The robustness of the QSAR model is assessed using several statistical parameters, including the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive correlation coefficient (R²pred) from an external test set. nih.gov
A QSAR model for a series of compounds including this compound would generate contour maps. These maps visualize regions where modifications to the structure—such as adding bulky groups, electron-withdrawing groups, or hydrogen bond donors—are predicted to increase or decrease biological activity, thereby guiding rational drug design.
Table 2: Example of Statistical Validation Parameters for a 3D-QSAR Model of Quinazolin-4(3H)-one Analogs
| Model | Q² | R² | R²pred | Source |
|---|---|---|---|---|
| CoMFA | 0.570 | 0.855 | 0.657 | nih.gov |
This interactive table presents typical statistical values that validate the predictive power of QSAR models.
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in the rational design of novel therapeutic agents. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinazolinone derivatives, including those structurally related to this compound, QSAR models have been instrumental in forecasting their potential as anticonvulsant, anticancer, and antimicrobial agents.
In the context of anticonvulsant activity, studies have shown that the quinazoline (B50416) nucleus is a critical pharmacophoric feature. nih.gov The development of predictive models for anticonvulsant quinazolines often involves screening against pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure models. nih.gov For instance, a study on a series of fluorinated quinazolines demonstrated that their anticonvulsant activity could be rationalized through molecular docking studies, which assess the binding affinities to receptors like GABA-A. researchgate.net While specific QSAR models solely for this compound are not extensively documented in isolation, the principles from broader quinazolinone studies are applicable.
The general approach to developing these models involves:
Dataset Selection: A series of structurally related quinazolinone compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide array of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to create a correlation between the descriptors and the biological activity. nuph.edu.uamdpi.com
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com
A hypothetical predictive model for a series of 2-aryl-3-amino-quinazolin-4(3H)-ones might take the following form, based on common findings in related QSAR studies:
pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(HOMO Energy)
Where pIC50 represents the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (β) indicate the weight of each descriptor's contribution.
The following table illustrates the kind of data used in building such predictive models for a series of quinazolinone derivatives, which could include this compound.
| Compound ID | Structure | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |
| 1 | This compound | Hypothetical Value | Value from Model |
| 2 | 3-Amino-2-phenylquinazolin-4(3H)-one | Hypothetical Value | Value from Model |
| 3 | 3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one | Hypothetical Value | Value from Model |
| 4 | 3-Amino-2-(4-methoxyphenyl)quinazolin-4(3H)-one | Hypothetical Value | Value from Model |
This table is illustrative and based on the general methodology of QSAR studies.
Identification of Molecular Descriptors Influencing Activity
The identification of specific molecular descriptors that influence the biological activity of this compound is a direct outcome of QSAR and other computational analyses. These descriptors provide a quantitative representation of the physicochemical properties of the molecule.
For the broader class of quinazolinone derivatives, several key descriptors have been identified as being influential for their biological activities:
Lipophilicity (LogP): This descriptor is crucial for the compound's ability to cross biological membranes and reach its target site. For instance, in some quinazolinone series, an optimal LogP value is necessary for good anticonvulsant activity, as excessively high or low lipophilicity can hinder bioavailability. mdpi.com
Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moments, are critical. chnpu.edu.ua The electronic nature of the substituent on the 2-aryl ring significantly impacts activity. Electron-withdrawing or electron-donating groups can modulate the electronic environment of the quinazolinone core, affecting its interaction with biological targets. nih.gov For the p-tolyl group in the target compound, its electron-donating nature would be a key descriptor.
Steric and Topological Descriptors: These include molecular weight, molecular volume, and shape indices. The size and shape of the molecule determine its fit within the binding pocket of a receptor or enzyme. The presence of bulky substituents can either enhance or diminish activity depending on the topology of the binding site. mdpi.com
Hydrogen Bonding Potential: The amino group at the 3-position and the carbonyl oxygen at the 4-position of the quinazolinone ring are potential hydrogen bond donors and acceptors, respectively. These interactions are often critical for anchoring the ligand within the active site of a protein. mdpi.com
The following table summarizes some of the key molecular descriptors that would be considered in a computational study of this compound and its analogs.
| Descriptor | Type | Potential Influence on Biological Activity |
| LogP | Hydrophobic | Membrane permeability and transport to the target site. mdpi.com |
| HOMO/LUMO Energy | Electronic | Reactivity and ability to participate in charge-transfer interactions. chnpu.edu.ua |
| Dipole Moment | Electronic | Governs polar interactions with the biological target. |
| Molecular Weight | Steric/Topological | Influences the overall size and fit within a binding pocket. |
| Number of H-bond Donors/Acceptors | Electronic/Topological | Crucial for specific interactions with receptor sites. mdpi.com |
| Molecular Refractivity | Steric/Electronic | Relates to the volume and polarizability of the molecule. |
Future Research Directions and Potential Applications in Advanced Chemical Biology
Exploration of Novel Synthetic Pathways for 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one Analogues
The generation of a diverse library of analogues is fundamental to exploring the full potential of a lead compound. While traditional methods for synthesizing quinazolinones are well-established, future efforts should focus on modern, efficient, and environmentally friendly strategies to create derivatives of this compound.
Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields. For instance, a green, microwave-assisted process has been successfully used to synthesize 3-amino-2-methyl-quinazolin-4(3H)-ones from anthranilic acids and hydrazine (B178648) monohydrate in good to excellent yields. mdpi.com Applying similar microwave-assisted tandem protocols could allow for the rapid synthesis of a wide array of analogues by varying the anthranilic acid precursor and the substituent at the 2-position.
Green Chemistry Approaches: The development of synthetic routes that utilize non-toxic solvents and reagents is a critical goal. A novel green microwave-assisted protocol has been developed for creating 3-arylamido derivatives by reacting benzoxazinones with arylhydrazides in acetic acid. mdpi.com This avoids harsher conditions and broadens the scope for modifying the 3-amino group of the parent quinazolinone.
Multi-Component Reactions (MCRs): Reactions like the Kabachnic-Fields three-component reaction can be employed to introduce novel functionalities. For example, new α-amino phosphonates have been generated from 3-(2-amino-acetyl)-quinazolin-4(3H)-one, demonstrating the feasibility of using the quinazolinone core in complex, one-pot syntheses to create diverse molecular architectures. researchgate.net
A comparative table of synthetic strategies is presented below.
Table 1: Comparison of Synthetic Methodologies for Quinazolinone Analogues| Methodology | Advantages | Potential Application for Analogues | Reference |
|---|---|---|---|
| Conventional Heating | Well-established, simple equipment. | Baseline synthesis of simple derivatives. | nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity, green approach. | High-throughput synthesis of diverse libraries by varying substituents. | mdpi.com |
| Multi-Component Reactions | High atom economy, operational simplicity, convergent synthesis. | Creation of complex derivatives with novel functionalities in a single step. | researchgate.net |
Development of Multi-Targeted Quinazolinone Derivatives
Complex diseases like cancer often involve multiple biological pathways, making a "one drug, one target" approach insufficient. rsc.org The development of multi-targeted agents, where a single molecule interacts with two or more targets, is a promising strategy. The quinazolinone scaffold is an ideal starting point for designing such hybrid molecules. rsc.orgnih.gov
Future research can focus on creating hybrids of this compound that combine its inherent properties with other pharmacophores to address multiple disease mechanisms.
Hybridization with Kinase Inhibitors: Many quinazoline (B50416) derivatives are known to inhibit protein kinases like Epidermal Growth Factor Receptor (EGFR). mdpi.com By linking the this compound scaffold to other known kinase-inhibiting moieties, it may be possible to create dual inhibitors that target different kinases simultaneously, potentially overcoming drug resistance.
Combining with Tubulin Polymerization Inhibitors: Tubulin is another validated anticancer target. nih.gov Studies have shown that some quinazolinone derivatives can inhibit tubulin polymerization. mdpi.comnih.gov Designing hybrids that possess both tubulin-inhibiting and kinase-inhibiting properties could lead to potent anticancer agents with a dual mechanism of action. For example, amino acid-linked quinazolinone hybrids have been shown to be potent against the MCF-7 breast cancer cell line, with docking studies suggesting interactions with both EGFR and tubulin. rsc.org
Anti-inflammatory and Antioxidant Agents: Chronic inflammation and oxidative stress are linked to numerous diseases. Quinolinone derivatives have been investigated as dual-acting agents that can inhibit enzymes like lipoxygenase (LOX) and scavenge reactive oxygen species. nih.gov Analogues of this compound could be functionalized with known antioxidant groups (like cinnamic or ferulic acid derivatives) to develop multi-target agents for treating inflammatory conditions. nih.gov
Table 2: Examples of Multi-Targeted Quinazolinone-Based Hybrids
| Hybrid Type | Targeted Pathways/Molecules | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Quinazolinone-Amino Acid | EGFR and Tubulin | Cancer | rsc.org |
| Quinazolinone-Triazole | Apoptosis Induction (e.g., against MCF-7 cells) | Cancer | rsc.org |
| Quinoline-Chalcone | Various (Multi-target anticancer) | Cancer | nih.gov |
| Quinolinone-Cinnamic Acid | Lipoxygenase (LOX) and Reactive Oxygen Species (ROS) | Inflammatory Diseases | nih.gov |
Advanced Mechanistic Elucidation through Omics Technologies
Understanding how a compound exerts its biological effects at a systemic level is crucial for its development. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the molecular changes within a biological system in response to a chemical compound. nih.govscispace.com
Future research should employ these technologies to decipher the precise mechanism of action of this compound and its most promising analogues.
Proteomics: Techniques like mass spectrometry-based proteomics can identify the direct protein targets of a quinazolinone derivative and map out the signaling pathways that are affected. nih.gov This can confirm intended targets and reveal unexpected off-target effects or novel mechanisms.
Transcriptomics: RNA-sequencing can reveal how a compound alters gene expression on a genome-wide scale. This can help in understanding the cellular response to the drug, identifying biomarkers of efficacy, and elucidating mechanisms of resistance.
Metabolomics: By analyzing the global profile of small-molecule metabolites, researchers can understand how a quinazolinone analogue perturbs cellular metabolism. scispace.com This is particularly relevant for cancer, where metabolic reprogramming is a key hallmark.
Multi-Omics Integration: The true power of this approach lies in integrating data from multiple omics layers. nih.gov For example, combining proteomics and transcriptomics can link changes in gene expression to alterations in protein levels and pathway activity, providing a comprehensive understanding of the drug's impact.
Application in Chemical Probes and Biological Tool Development
Beyond direct therapeutic use, molecules like this compound can be developed into sophisticated tools for chemical biology research. The quinazolinone scaffold has been shown to be an excellent platform for creating fluorescent probes due to its luminescent properties, biocompatibility, and low toxicity. researchgate.netrsc.org
Fluorescent Probes for Bioimaging: Quinazolinone derivatives have been engineered to act as "turn-on" fluorescent probes for detecting specific analytes in living cells. researchgate.net For example, probes have been developed to image hypochlorite (B82951) in cells and zebrafish, with detection limits in the nanomolar range. researchgate.net Other quinazolinone-based probes can sense changes in the cellular microenvironment, such as viscosity and pH, and can specifically target organelles like mitochondria and lysosomes. rsc.orgresearchgate.net The this compound structure could be modified with specific recognition motifs to create novel probes for other important biological molecules or ions.
Affinity-Based Probes: To identify protein targets, the quinazolinone core can be incorporated into an affinity-based probe. researchgate.net Such a probe typically consists of three parts: a ligand selective for the target (the quinazolinone moiety), a reactive group to form a covalent bond, and a reporter tag (like a fluorophore) for detection. This allows for the selective labeling and identification of target proteins in their natural cellular environment. researchgate.net
Table 3: Quinazolinone-Based Fluorescent Probes
| Probe Type | Senses/Targets | Application | Reference |
|---|---|---|---|
| Turn-on Probe | Hypochlorite (ClO⁻) | Imaging in cells and zebrafish | researchgate.net |
| Viscosity-sensitive Probe | Changes in lysosomal viscosity | Cancer diagnosis, studying cellular processes | rsc.orgresearchgate.net |
| pH-sensitive Probe | pH changes in alkaline solutions | Cellular imaging | rsc.org |
| Organelle-targeting Probe | Mitochondria and Lysosomes | Studying organelle function and dynamics | rsc.orgresearchgate.net |
Investigation of Material Science Applications (beyond direct biological impact)
While the primary focus of quinazolinone research has been pharmacological, their unique chemical structures also suggest potential in material science. The heterocyclic framework can be exploited to create novel functional materials.
Luminescent Materials: The same properties that make quinazolinones good fluorescent probes also make them candidates for advanced luminescent materials, such as organic light-emitting diodes (OLEDs). rsc.org Research into the solid-state emission properties of quinazolinone derivatives could open up new applications in electronics and photonics.
Nanotechnology Integration: Quinazoline derivatives can be integrated with nanotechnology to create novel systems. For example, they can be used in DNA nanotechnology or as components of drug delivery systems. bohrium.com The controlled release of quinazolines can be achieved by anchoring them to metal clusters or other nanomaterials, potentially modulated by pH changes. bohrium.com
Leveraging Artificial Intelligence and Machine Learning in Quinazolinone Discovery
The discovery and optimization of new drug candidates is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating multiple stages of drug development. nih.govrjsocmed.comresearchgate.net
Future discovery of analogues of this compound can be significantly enhanced by leveraging these computational tools.
De Novo Drug Design: Generative deep learning models can design entirely new molecules with desired properties from scratch. filizolalab.org These models can be trained on vast libraries of known compounds and then used to generate novel quinazolinone structures predicted to have high activity against a specific biological target.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with machine learning can predict the biological activity of new compounds before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates, saving time and resources.
Multi-Omics Data Analysis: AI is essential for analyzing the massive datasets generated by omics technologies. rjsocmed.comfnasjournals.com Machine learning algorithms can identify complex patterns and correlations in these data to uncover novel drug targets, predict drug responses, and identify biomarkers.
Virtual Screening: AI-driven virtual screening can rapidly screen ultra-large chemical libraries (containing billions of compounds) to identify those that are most likely to bind to a target of interest, significantly accelerating the hit identification process. filizolalab.orgfnasjournals.com
By integrating these advanced computational approaches, the exploration of the chemical space around this compound can be made more efficient, targeted, and innovative.
Q & A
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Answer: Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, the p-tolyl group increases logP, suggesting improved membrane penetration .
Biological Evaluation
Q. How is this compound screened for anti-inflammatory activity?
Q. Q. What functional assays validate GABAA receptor modulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
